molecular formula C16H9ClN2O B2978001 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 189006-35-7

1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile

Cat. No. B2978001
CAS RN: 189006-35-7
M. Wt: 280.71
InChI Key: ZJLHCEYEEXMYJA-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, gas, color, etc.) and any notable physical characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes .

Scientific Research Applications

Spectroscopic and Structural Analyses

One study focused on the DFT and TD-DFT/PCM calculations to determine the molecular structure, spectroscopic characterization, and analyses of NLO and NBO for specific dyes, including analogs of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile. The research highlighted the compounds' potential in biological applications and corrosion inhibition, supported by detailed spectroscopic analyses and theoretical computations (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photoisomerization Mechanisms

Another investigation delved into the quantum-chemical aspects of the trans-cis photoisomerization mechanism of a related compound. This study provided insights into the isomerization process, advancing understanding in the field of photochemistry and its potential applications in developing photoresponsive materials (Jansone et al., 2012).

Synthesis Improvements

Research on improving the synthesis of selective serotonin reuptake inhibitors highlighted the application of related compounds in pharmaceutical synthesis. This study presented an enhanced method for producing a key intermediate in SSRI production, demonstrating the compound's relevance in medicinal chemistry (Anthes et al., 2008).

Polymerization and Material Properties

The electrochemical copolymerization of indole and related compounds has been explored, revealing the resulting polymers' excellent thermal stability, electrochemical behavior, and conductivity. This research underscores the compound's contribution to developing advanced materials with potential electronic applications (Xu et al., 2005).

Antioxidant Activity

A study on the synthesis of trichloro and dichloro isatins, which share a core structure with this compound, assessed their antioxidant activity. This research highlighted the importance of the isatin core in these compounds for potential therapeutic applications due to their antioxidant properties (Karami Hezarcheshmeh & Azizian, 2021).

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures .

properties

IUPAC Name

1-(3-chlorobenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLHCEYEEXMYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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